D-Glucose, 2-(acetylamino)-2-deoxy-

Vue d'ensemble

Description

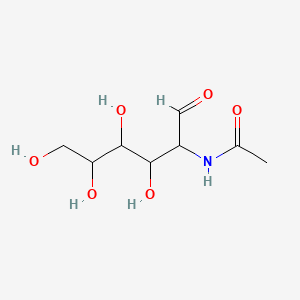

D-Glucose, 2-(acetylamino)-2-deoxy- is a derivative of glucose, which is the most common sugar and a crucial energy source in many organisms. In its pure form, it is a white crystalline solid that is sweet to taste . It is an aldohexose, which means it is a six-carbon sugar with a terminal aldehyde group . The structure and properties of glucose are considered in greater detail than those of other monosaccharides due to its importance .

Synthesis Analysis

The synthesis of D-Glucose, 2-(acetylamino)-2-deoxy- involves complex biochemical processes. One key process is glycosylation, which refers to an enzyme-mediated modification that alters protein function . Another process involves the use of a glucosylglycerate phosphorylase for the high-yielding and rapid synthesis of 2-O-α-d-glucosyl-d-glycerate from sucrose and d-glycerate .Molecular Structure Analysis

The molecular structure of D-Glucose, 2-(acetylamino)-2-deoxy- is complex and involves various forms. The anomeric carbon of a sugar can form and break acetals . The structure and properties of glucose vary between species and varieties of oats, and are also affected by the growing and storage conditions and processing of oat grain . The structure of glucose is determined by the configuration at the hemiacetal carbon .Chemical Reactions Analysis

The chemical reactions involving D-Glucose, 2-(acetylamino)-2-deoxy- are diverse and complex. One of the key reactions is glycosylation, which involves the attachment of a monosaccharide, usually glucose, nonenzymatically to the amino group of a protein . Another important reaction is mutarotation, which is the change in optical rotation observed when pure α- or β- anomers are dissolved in water .Physical And Chemical Properties Analysis

D-Glucose, 2-(acetylamino)-2-deoxy- has several physical and chemical properties that contribute to its biological activity. It is a simple sugar (monosaccharide) generated during photosynthesis involving water, carbon, and sunlight in plants . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) .Applications De Recherche Scientifique

Metal Chelation

- D-Glucose, 2-(acetylamino)-2-deoxy-, and its derivatives exhibit chelating properties with metals. The acetylamino function in these sugars, like GlcNAc (N-acetylglucosamine), influences metal-binding based on the steric requirements introduced by the acetyl residue. This property is significant in the context of biochemistry and materials science (Schwarz, Hess, & Klüfers, 2010).

Molecular Imaging and Diagnostics

- Glucose analogs like 2-deoxy-D-glucose are used in molecular imaging for detecting tumors and metastases using MRI. These analogs are preferentially taken up by cancer cells, making them useful in cancer research and diagnostics (Rivlin, Horev, Tsarfaty, & Navon, 2013).

Glycolytic Inhibition in Cancer Research

- The analog 2-deoxy-D-glucose has been studied for its effects on cancer cells, where it acts as a glycolytic inhibitor. This compound has shown potential in targeting glucose metabolism in tumor cells, leading to their apoptosis and sensitization to radiation and chemotherapy (Dwarakanath, 2009).

Therapeutic Applications

- The glucose analog has also been investigated for therapeutic applications, such as in the treatment of COVID-19. It is hypothesized to reduce the replication of the SARS-CoV-2 virus by inhibiting the glycolysis pathway, thus reducing viral replication and inflammation in the early stages of the disease (Singh, Ghosh, & Roy, 2021).

Metabolism Studies in Endocrine Disorders

- Research has utilized 2-deoxy-D-glucose to study changes in carbohydrate and fat metabolism in patients with various endocrine disorders, offering insights into the metabolic implications of these conditions (Harlan, Laszlo, Bogdonoff, & Estes, 1963).

Study of Glucose Utilization

- 2-Deoxy-D-glucose is used to understand glucose utilization mechanisms, as demonstrated in studies exploring its effects on the hypothermia associated with hypoglycemia in humans and mice (Freinkel, Metzger, Harris, Robinson, & Mager, 1972).

Chemical Exchange Saturation Transfer (CEST) MRI

- Glucose analogs like 2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose can be used in CEST-MRI, replacing PET/CT for cancer research. They provide a noninvasive method for monitoring tumor metabolism and response to therapy using MRI techniques (Nasrallah et al., 2013).

Enzymatic Synthesis and Applications

- D-Glucose, 2-(acetylamino)-2-deoxy- derivatives, are synthesized enzymatically and find applications in fields like food, cosmetics, pharmaceuticals, and bioremediation. These glycolipids serve as emulsifiers, foaming agents, and environmentally friendly surfactants (Pöhnlein et al., 2014).

Mécanisme D'action

Orientations Futures

The future directions of research on D-Glucose, 2-(acetylamino)-2-deoxy- could involve further exploration of its role in the diagnosis and management of diabetes . Additionally, the role of glycated proteins in the diagnosis and management of diabetes is an area of broad interest due to the vital role that carbohydrates play in nature and in industry .

Propriétés

IUPAC Name |

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859680 | |

| Record name | 2-Acetamido-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7512-17-6 | |

| Record name | acetylglucosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetylglucosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)

![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)